molecular formula C10H9BrF2N2 B6246982 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole CAS No. 1780279-45-9

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole

Cat. No.: B6246982
CAS No.: 1780279-45-9
M. Wt: 275.1
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Description

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and difluoroethyl groups in this compound suggests potential for unique chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes:

    Starting Material Preparation: The synthesis begins with the preparation of 1-methyl-1H-indazole.

    Bromination: The indazole is then brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Difluoroethylation: The brominated intermediate undergoes a difluoroethylation reaction. This step often involves the use of difluoroethyl halides (e.g., 1,1-difluoroethyl iodide) in the presence of a base such as potassium carbonate (K2CO3) to introduce the difluoroethyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of oxidized products with altered functional groups.

    Reduction: Formation of reduced derivatives with different hydrogenation levels.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated and fluorinated indazoles on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential as a bioactive agent.

Medicine

Medicinally, indazole derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may be investigated for similar therapeutic potentials.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The bromine and difluoroethyl groups can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methyl-1H-indazole: Lacks the difluoroethyl group, which may result in different reactivity and biological activity.

    3-(1,1-difluoroethyl)-1-methyl-1H-indazole:

    5-chloro-3-(1,1-difluoroethyl)-1-methyl-1H-indazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological interactions.

Uniqueness

5-bromo-3-(1,1-difluoroethyl)-1-methyl-1H-indazole is unique due to the combination of bromine and difluoroethyl groups. This combination can result in distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1780279-45-9

Molecular Formula

C10H9BrF2N2

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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